molecular formula C7H8BN3O2S B15314204 (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid

(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B15314204
M. Wt: 209.04 g/mol
InChI Key: PZSIQSZVFJUVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid featuring a pyrazole core substituted with a methyl group at position 3, a thiazole ring at position 1, and a boronic acid moiety at position 2. This structure combines the electron-rich thiazole heterocycle with the reactivity of the boronic acid group, making it valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical applications. The thiazole moiety may enhance biological activity, while the boronic acid enables versatile synthetic transformations .

Properties

Molecular Formula

C7H8BN3O2S

Molecular Weight

209.04 g/mol

IUPAC Name

[3-methyl-1-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C7H8BN3O2S/c1-5-6(8(12)13)4-11(10-5)7-9-2-3-14-7/h2-4,12-13H,1H3

InChI Key

PZSIQSZVFJUVNV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)C2=NC=CS2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The boronic acid group is then introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .

Mechanism of Action

The mechanism of action of (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The pyrazole and thiazole rings contribute to the compound’s binding affinity and specificity by interacting with the target’s active site through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : (3-Methyl-1H-pyrazol-4-yl)boronic acid (CAS 847818-55-7)
  • Key Differences : Lacks the thiazol-2-yl substituent at position 1.
  • Impact : Reduced steric hindrance and electronic effects compared to the target compound. The absence of thiazole simplifies synthesis but limits applications in drug discovery where heterocyclic diversity is critical. Similarity score: 0.89 .
Compound B : (1-Methyl-1H-pyrazol-4-yl)boronic acid (CAS 847818-62-6)
  • Key Differences : Substituted with a methyl group at position 1 instead of thiazole.
  • Impact : Lower molecular weight (≈154 g/mol vs. ≈223 g/mol estimated for the target) and reduced aromatic conjugation. The methyl group provides minimal electronic modulation, making it less suited for targeting biological systems reliant on heteroaromatic interactions. Similarity score: 0.84 .
Compound C : 1-(2-Chlorophenyl)pyrazole-4-boronic acid (CAS 1072945-91-5)
  • Key Differences : A chlorophenyl group replaces the thiazole at position 1.
  • Impact : The electron-withdrawing chlorine atom increases the boronic acid’s acidity (pKa ≈8.5 vs. ≈9 for the target) and alters cross-coupling efficiency. The phenyl group enhances stability but reduces solubility in polar solvents. Molecular weight: 222.44 g/mol .

Functional Group Modifications

Compound D : [1-(2-Fluoroethyl)-1H-pyrazol-4-yl]boronic acid (CAS 1678534-27-4)
  • Key Differences : A fluoroethyl chain replaces the thiazole.
  • Lower molecular weight (157.94 g/mol) improves pharmacokinetic properties but reduces aromatic stacking interactions. Predicted boiling point: 350.6°C .
Compound E : (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid (CAS 2246772-81-4)
  • Key Differences : A tetrahydropyran-methyl group replaces thiazole.
  • Molecular weight: 210.04 g/mol .

Boronic Acid Derivatives

Compound F : (3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester
  • Key Differences : Boronic acid is protected as a pinacol ester.
  • Impact : Enhanced stability for storage but requires deprotection before use in reactions. Discontinued commercial availability limits accessibility .

Structural and Functional Analysis Table

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Properties Applications
Target Compound Thiazol-2-yl ~223 High electronic density, bioactivity Pharmaceuticals, cross-coupling
(3-Methyl-1H-pyrazol-4-yl)boronic acid None ~154 Low steric hindrance General synthesis
1-(2-Chlorophenyl)pyrazole-4-boronic acid 2-Chlorophenyl 222.44 Enhanced acidity, stability Materials science
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]boronic acid 2-Fluoroethyl 157.94 Fluorine-mediated interactions Drug delivery systems

Q & A

Q. What are the optimal synthetic routes for (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key methods include:

  • Method A : Using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and 1,4-dioxane as a solvent under inert atmosphere at 100°C for 12–24 hours .
  • Method B : Microwave-assisted synthesis with PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), Na₂CO₃, and 1,4-dioxane at 120°C for 1–2 hours .
  • Method C : Employing Pd(OAc)₂, XPhos ligand, and K₃PO₄ in a 1,4-dioxane/water mixture at 100°C for 12 hours . Yields vary (60–85%) depending on catalyst choice and reaction time.

Q. How is the compound characterized to confirm purity and structure?

Standard characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiazole and pyrazole ring integration) .
  • HPLC : Purity assessment (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
  • Infrared (IR) Spectroscopy : Identification of boronic acid B–O and B–C stretches (~1350 cm⁻¹ and ~1450 cm⁻¹) .

Q. What are the solubility profiles in common solvents?

Solubility data for structurally similar boronic acids (e.g., (1-Methyl-1H-pyrazol-4-yl)boronic acid) suggest:

  • High solubility in polar aprotic solvents (DMSO, DMF).
  • Moderate solubility in 1,4-dioxane and THF.
  • Low solubility in water and hexane . Experimental determination via saturation shake-flask method is recommended for precise measurements .

Advanced Research Questions

Q. How does the boronic acid group influence Suzuki-Miyaura cross-coupling efficiency?

The boronic acid moiety enables coupling with aryl halides under Pd catalysis. Key factors:

  • Electronic Effects : Electron-withdrawing groups on the pyrazole-thiazole scaffold may reduce reactivity by destabilizing the boronate-Pd intermediate.
  • Steric Hindrance : The 3-methyl group on the pyrazole ring could slow transmetallation steps.
  • Optimization : Use of XPhos or SPhos ligands improves yields in sterically hindered systems .

Q. What strategies stabilize the compound during storage and reactions?

  • Storage : Lyophilization and storage under argon at –20°C to prevent boronic acid dehydration .
  • Reaction Conditions : Use degassed solvents and inert atmospheres to avoid oxidation .
  • Protection : Conversion to pinacol boronate esters enhances stability for long-term storage .

Q. How to address contradictions in synthetic yield data across studies?

Discrepancies often arise from:

  • Catalyst Purity : Pd catalysts with trace impurities (e.g., Pd black) reduce efficiency.
  • Microwave vs. Conventional Heating : Microwave methods (e.g., 120°C/2h) may achieve higher yields than thermal methods (e.g., 100°C/24h) due to faster kinetics .
  • Base Selection : Carbonate bases (Na₂CO₃) outperform phosphate buffers in some systems .

Q. What computational methods predict reactivity in catalytic applications?

  • DFT Calculations : Model transition states for transmetallation and reductive elimination steps.
  • Docking Studies : Assess interactions between the boronic acid and Pd catalysts (e.g., Pd(0) vs. Pd(II) intermediates) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with coupling efficiency .

Q. How to design analogs to study structure-activity relationships (SAR) in medicinal chemistry?

  • Modification Sites :
  • Thiazole Ring : Introduce halides or electron-donating groups to alter electronic properties.
  • Pyrazole 3-Methyl Group : Replace with bulkier substituents (e.g., isopropyl) to probe steric effects.
    • Biological Assays : Test analogs against kinase targets (e.g., EGFR, VEGFR) due to pyrazole-thiazole scaffolds' known affinity .
    • Boronic Acid Replacement : Substitute with carboxylic acids or amides to evaluate boron-dependent bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.